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1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Documentation Hub

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  • Product: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
  • CAS: 1369792-76-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Topic: Physicochemical Properties and Synthetic Utility of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Molecular Identity[1]

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6), also known as 4-fluoro-3-nitrophenyl isopropyl ether , represents a specialized fluorinated aromatic scaffold. Unlike its more common isomer (2-fluoro-4-isopropoxynitrobenzene), this specific regioisomer features a fluorine atom activated by an ortho-nitro group, while simultaneously bearing a para-isopropoxy substituent.

This unique substitution pattern—F(1), NO₂(2), O-iPr(4) —creates a distinct electronic "push-pull" system. The electron-withdrawing nitro group activates the fluorine toward Nucleophilic Aromatic Substitution (SₙAr), while the electron-donating isopropoxy group at the para position modulates the ring's electrophilicity, offering a tunable platform for synthesizing complex benzoxazinones and aniline derivatives.

Table 1: Molecular Identity & Constants
PropertyData
IUPAC Name 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
Common Synonyms 4-Fluoro-3-nitrophenyl isopropyl ether; 1-Fluoro-4-isopropoxy-2-nitrobenzene
CAS Number 1369792-76-6
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
SMILES CC(C)OC1=CC(F)=C(N(=O)=O)C=C1
Appearance Pale yellow crystalline solid or viscous oil (purity dependent)
Melting Point 38–42 °C (Predicted/Analogous)
Boiling Point ~285 °C (at 760 mmHg)
LogP (Predicted) 2.65 ± 0.3

Physicochemical Profile

Solubility & Lipophilicity

The presence of the isopropoxy group significantly enhances lipophilicity compared to the parent fluoronitrobenzene.

  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (DMF, DMSO). Low solubility in water.

  • Partition Coefficient: With a LogP ~2.65, the molecule shows good membrane permeability, making it a viable scaffold for drug discovery campaigns targeting intracellular receptors.

Electronic Character

The molecule exhibits a specific electronic environment governed by the interplay of its substituents:

  • C1-Fluorine: Highly electrophilic due to the inductive effect (-I) and the ortho-nitro activation.

  • C2-Nitro: Provides strong electron-withdrawal (-M, -I), dramatically lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C1.

  • C4-Isopropoxy: Acts as a resonance donor (+M). While generally deactivating for SₙAr, its position para to the fluorine puts it in direct conjugation with the reaction center. However, the strong ortho-nitro effect dominates, ensuring the fluorine remains labile.

Synthetic Strategy: Regiocontrol is Critical

A common pitfall in synthesizing this molecule is the misidentification of isomers. The standard SₙAr reaction of 2,4-difluoronitrobenzene with isopropoxide yields the wrong isomer (1-nitro-2-fluoro-4-isopropoxybenzene).

To achieve the 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene target (where F and O-iPr are para), the synthesis must proceed via the alkylation of 4-fluoro-3-nitrophenol . This route guarantees the correct regiochemistry because the carbon skeleton is pre-defined.

Protocol: Alkylation of 4-Fluoro-3-nitrophenol

Reagents: 4-Fluoro-3-nitrophenol, 2-Bromopropane, Potassium Carbonate (K₂CO₃), DMF.

  • Solvation: Dissolve 4-fluoro-3-nitrophenol (1.0 eq) in anhydrous DMF (5 vol).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the phenol.

  • Workup: Quench with water, extract into ethyl acetate, and wash with brine to remove DMF.

  • Purification: Recrystallize from hexanes/EtOAc or purify via silica chromatography.

Synthesis_Pathway Start 4-Fluoro-3-nitrophenol (Correct Regio-Scaffold) Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation Reagents K2CO3, DMF 2-Bromopropane Reagents->Intermediate Product 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (Target Isomer) Intermediate->Product Sn2 Alkylation (60°C, 4h)

Figure 1: Regioselective synthesis ensuring the correct para-orientation of Fluorine and Isopropoxy groups.

Reactivity & Downstream Applications[6]

The core utility of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene lies in the lability of the C1-Fluorine atom. It serves as a "warhead" for constructing heterocyclic rings.

Nucleophilic Aromatic Substitution (SₙAr)

The ortho-nitro group activates the C1-F bond, allowing displacement by primary and secondary amines, thiols, or alkoxides.

  • Mechanism: Addition-Elimination.

  • Selectivity: The C4-isopropoxy group is stable under basic SₙAr conditions, acting as a protecting group for the phenol that can be removed later if required (using BBr₃ or Lewis acids).

Reduction to Aniline

Post-substitution (or pre-substitution), the nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl). This generates a 1,2-diamino-like system (if the F was displaced by an amine) or an o-aminophenol derivative, which are precursors to benzimidazoles and benzoxazines.

Application Workflow: Benzoxazinone Synthesis

A primary application in drug development is the conversion of this scaffold into benzoxazinone derivatives (common in herbicides like Flumioxazin analogs or PPO inhibitors).

Reactivity_Matrix Core 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene SnAr_Product N-Substituted-2-nitro-4-isopropoxyaniline Core->SnAr_Product SnAr Displacement of F Nucleophile Primary Amine (R-NH2) Base Nucleophile->Core Aniline Diamino Intermediate SnAr_Product->Aniline Nitro Reduction Reduction Reduction (H2/Pd) Reduction->SnAr_Product Final Benzimidazolone / Benzoxazinone Derivatives Aniline->Final Cyclization Cyclization Phosgene/CDI Cyclization->Aniline

Figure 2: Functionalization pathway converting the fluoronitro scaffold into bioactive heterocycles.

Safety & Handling Protocols

Hazard Identification
  • Skin/Eye Irritation: Fluoronitro compounds are potent irritants.[1][2] The lipophilic nature of the isopropoxy group enhances skin absorption.

  • Sensitization: Nitroaromatics are known sensitizers; handle with strict containment.

  • Energetics: While mono-nitro compounds are generally stable, they should not be subjected to adiabatic heating or distilled to dryness without thermal analysis (DSC).

Storage Stability
  • Hydrolysis: The ether linkage is stable to water. The C-F bond is stable to neutral hydrolysis but will hydrolyze to the phenol under strong basic conditions at high temperatures.

  • Conditions: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation or color degradation.

References

  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Product Sheet. Retrieved from (Search CAS: 1369792-76-6).[3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53420786, 1-Fluoro-4-(2-nitropropyl)benzene (Structural Analog Analysis). Retrieved from .

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism. Retrieved from .

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from .

  • Song, J., et al. (2017).[4] Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLoS ONE 12(8): e0183575.[4] Retrieved from .[4]

Sources

Exploratory

Comprehensive Safety and Handling Protocol: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Executive Summary & Chemical Identity[1][2] 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6) is a specialized fluorinated nitroaromatic intermediate commonly employed in nucleophilic aromatic substitution (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6) is a specialized fluorinated nitroaromatic intermediate commonly employed in nucleophilic aromatic substitution (


) reactions for drug discovery. Its structure features a labile fluorine atom activated by an ortho-nitro group, making it highly reactive toward nucleophiles (including biological proteins).

While valuable for synthesizing biaryl ethers and amines, this reactivity profile necessitates strict handling protocols to prevent severe contact dermatitis and systemic toxicity. Furthermore, the nitro group introduces thermal instability risks that must be managed during scale-up.

Chemical Identification Table
ParameterDetail
IUPAC Name 1-Fluoro-4-isopropoxy-2-nitrobenzene
CAS Number 1369792-76-6
Formula

Molecular Weight 199.18 g/mol
Physical State Solid (typically yellow/orange crystalline) or supercooled liquid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
Key Moiety Activated Fluorine (

), Nitro (

), Isopropoxy (

)

Hazard Characterization (GHS & Mechanistic)

As a Senior Scientist, I must emphasize that while specific toxicological data for this exact CAS may be sparse, its structural analogs (e.g., 1-fluoro-2-nitrobenzene) mandate a "Safety by Analogy" approach.

Reactivity Hazards ( Potential)

The fluorine at the C1 position is highly electrophilic due to the electron-withdrawing nature of the ortho-nitro group.

  • Mechanism : Upon contact with skin, the fluorine undergoes displacement by biological nucleophiles (cysteine or lysine residues in skin proteins).

  • Consequence : This results in severe allergic contact dermatitis and potential chemical burns . The isopropoxy group increases lipophilicity, enhancing dermal absorption rates compared to methoxy analogs.

Systemic Toxicity (Nitroaromatics)

Nitroaromatic compounds are established methemoglobin formers.

  • Mechanism : Metabolic reduction of the nitro group can yield nitroso or hydroxylamine intermediates that oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ).
  • Clinical Sign : Cyanosis (blue skin/lips) and hypoxia, even with adequate ambient oxygen.

Physical Hazards
  • Thermal Instability : Nitro compounds possess high decomposition energy. Heating crude reaction mixtures containing this intermediate above 150°C (or during distillation) poses a risk of runaway decomposition.

  • Incompatibility : Violent reactions possible with strong bases (hydroxides, alkoxides) or reducing agents (hydrazine, metal hydrides).

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness in safety relies on redundant barriers. Do not rely on PPE alone; engineering controls are primary.

Containment Protocols
  • Primary Barrier : All handling (weighing, dispensing) must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Secondary Barrier : Use a secondary containment tray for all liquid transfers to capture drips.

PPE Selection Matrix[2]
Protection ZoneRequirementScientific Rationale
Dermal (Hands) Double Gloving required.Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield/4H) or Thick Nitrile (8 mil)Fluorinated nitroaromatics permeate standard nitrile rapidly. Laminate film provides >480 min breakthrough time.
Ocular Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from alkylating agents.
Respiratory P100/OV Cartridge (if outside hood)Prevention of dust inhalation/vapor absorption.[1]
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes; disposable nature avoids laundry cross-contamination.

Operational Procedures: Handling & Synthesis

Safe Weighing Workflow

Static electricity can disperse fine powders of nitro compounds.

  • Preparation : Place the balance inside the fume hood or use a powder containment enclosure.

  • Anti-Static : Use an ionizing blower if the solid is fluffy/static-prone.

  • Transfer : Do not use metal spatulas if shock sensitivity is unverified; use Teflon or antistatic plastic spatulas.

Reaction Setup (The "Exotherm Check")

When reacting 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene with nucleophiles (e.g., amines):

  • Solvent First : Dissolve the nitro compound in the solvent (e.g., DMF, THF) before adding the nucleophile/base.

  • Controlled Addition : Add the base/nucleophile slowly at

    
     to control the initial exotherm of the substitution reaction.
    
  • Venting : Ensure the vessel is not sealed tight during the initial mixing phase to prevent pressure buildup from minor gas evolution or solvent expansion.

Workflow Diagram

The following diagram illustrates the decision logic for safe handling from storage to reaction.

SafeHandling Start Start: Retrieve Chemical (CAS 1369792-76-6) CheckPPE Check PPE: Double Gloves + Goggles? Start->CheckPPE HoodCheck Fume Hood Functional? (>0.5 m/s) CheckPPE->HoodCheck Yes Stop STOP: Correct Deficiencies CheckPPE->Stop No Weighing Weighing Protocol: Use Secondary Containment Avoid Metal Spatulas HoodCheck->Weighing Yes HoodCheck->Stop No Solubilization Solubilization: Dissolve in Solvent FIRST (Heat sink effect) Weighing->Solubilization Reaction Reaction Setup: Add Reagents at 0°C Monitor Temp Solubilization->Reaction Proceed Proceed to Synthesis Reaction->Proceed

Figure 1: Operational workflow ensuring engineering controls and thermodynamic safety before synthesis.

Emergency Response & Waste Disposal

Spill Response Decision Tree

In the event of a spill, immediate classification determines the response.

SpillResponse Spill Spill Detected SizeCheck Volume > 10 mL/10 g? Spill->SizeCheck Major MAJOR SPILL: Evacuate Lab Call HazMat Team SizeCheck->Major Yes Minor MINOR SPILL: Alert Personnel Don PPE SizeCheck->Minor No Action Absorb with Vermiculite (Do NOT use paper towels - Fire Risk) Minor->Action Clean Double Bag Waste Label as 'Toxic/Nitro' Action->Clean

Figure 2: Decision matrix for spill response. Note the prohibition of paper towels due to potential nitro-cellulose formation risks.

Decontamination
  • Skin : Wash immediately with polyethylene glycol (PEG 300) or copious soap and water. Do not use ethanol, as it may enhance skin permeation of the lipophilic isopropoxy group.

  • Surfaces : Decontaminate surfaces with a 10% sodium carbonate solution to hydrolyze any remaining active fluoride (slowly), followed by water and detergent.

Waste Disposal[7][10]
  • Segregation : Isolate from oxidizers and acids.

  • Labeling : Clearly tag as "Fluorinated Nitroaromatic - Toxic - Contact Allergen."

  • Method : High-temperature incineration with scrubber (to capture HF and NOx) is the only acceptable disposal method.

References

  • National Center for Biotechnology Information. (2025).[2][3][4][1][5][6] PubChem Compound Summary for CID 1229647 (Related Isomers). Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure to Nitroaromatics. Retrieved October 26, 2025, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene via Nucleophilic Aromatic Substitution

Abstract & Introduction Aromatic ethers containing nitro and fluoro groups are pivotal structural motifs in medicinal chemistry and materials science. The title compound, 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene, serve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aromatic ethers containing nitro and fluoro groups are pivotal structural motifs in medicinal chemistry and materials science. The title compound, 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene, serves as a valuable building block for synthesizing more complex molecules, leveraging the unique electronic properties imparted by its substituents. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule. We will detail a method based on the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis. The guide explains the mechanistic underpinnings, provides a detailed step-by-step experimental protocol from reaction setup to product characterization, and includes critical safety information to ensure reliable and safe execution.

Principle of the Synthesis: The SNAr Pathway

The synthesis of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is distinct from the classic Williamson ether synthesis which typically involves SN2 displacement on an aliphatic halide.[1][2] In the SNAr context, an activated aromatic ring is attacked by a potent nucleophile, leading to the substitution of a leaving group on the ring.

Mechanistic Insight and Choice of Starting Material

The core of the SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group.[3]

A direct synthesis from 1-fluoro-2-nitrobenzene to yield the title compound by substituting a hydrogen atom at the 4-position is not feasible under standard SNAr conditions, as a hydride ion is an exceptionally poor leaving group. Therefore, a more appropriate and reactive starting material is 1,4-difluoro-2-nitrobenzene . In this precursor, the fluorine atom at the 4-position is highly activated by the para-nitro group, making it an excellent leaving group for substitution by the isopropoxide nucleophile. The fluorine at the 1-position remains on the ring in the final product.

The nucleophile, the isopropoxide ion, is generated in situ by deprotonating isopropanol with a moderately strong base, such as potassium carbonate (K₂CO₃). Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction as they solvate the cation (K⁺) effectively, leaving a more reactive, "naked" nucleophile, and they can support the charged Meisenheimer intermediate.[1][4]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the title compound with high purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
1,4-Difluoro-2-nitrobenzene364-74-9159.091.59 g10.0
Isopropanol (Propan-2-ol)67-63-060.100.90 mL12.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.76 g20.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-
n-Hexane110-54-386.18~200 mL-
Deionized Water7732-18-518.02~100 mL-
Brine (Saturated NaCl solution)7647-14-558.44~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Synthetic Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Loading: To the flask, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Nucleophile Addition: Add 20 mL of anhydrous DMF, followed by isopropanol (0.90 mL, 12.0 mmol).

  • Reaction Execution: Lower the flask into an oil bath and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 4-6 hours. A new, lower Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:EtOAc).

  • Product Isolation: Combine the pure fractions (identified by TLC) and concentrate using a rotary evaporator to yield 1-fluoro-2-nitro-4-(propan-2-yloxy)benzene as a solid or oil.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

SubstanceHazard SummaryHandling Precautions
1,4-Difluoro-2-nitrobenzene Toxic, Irritant. Harmful if swallowed or in contact with skin.[5]Avoid all contact. Do not inhale vapor.[5] Use in a well-ventilated area.[6]
Isopropanol Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness.[7]Keep away from heat and ignition sources. Avoid breathing vapors.[7]
N,N-Dimethylformamide (DMF) Reproductive toxin. Irritant.Use in a well-ventilated area. Avoid skin contact and inhalation.
Potassium Carbonate Skin and eye irritant.Avoid creating dust. Wash hands thoroughly after handling.

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[7][8] All chemical waste must be disposed of according to institutional and local environmental regulations.

Characterization and Expected Results

  • Yield: 75-85%

  • Physical Appearance: Typically a yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a doublet and a septet for the isopropyl group, and distinct multiplets for the three aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₁₀FNO₃.

The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction is slow or incomplete 1. Insufficient temperature.2. Reagents are wet (K₂CO₃, solvent).3. Inefficient stirring.1. Increase temperature slightly (e.g., to 90-100 °C).2. Use freshly dried K₂CO₃ and anhydrous solvent.3. Ensure vigorous stirring to maintain a good suspension.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Decomposition of product.1. Extend reaction time.2. Perform extractions carefully; ensure complete phase separation.3. Avoid excessive heating during reaction and solvent removal.
Impure Product after Column 1. Co-eluting impurities.2. Column was overloaded.1. Modify the eluent system for better separation.2. Use a larger column or less crude material.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved February 24, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 24, 2026, from [Link]

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2016, August 22). Loba Chemie. Retrieved February 24, 2026, from [Link]

  • Mastering Nitrobenzene Derivative Synthesis with 1-Fluoro-2-nitrobenzene. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]

  • A, B, C's of Williamson Ether Synthesis. (2022, February 11). Teach the Mechanism. Retrieved February 24, 2026, from [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. IUCrData. Retrieved February 24, 2026, from [Link]

  • Benzene, 1-fluoro-2-nitro-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Benzene, 1-fluoro-2-nitro-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Safety data sheet - Isopropanol. (2023, June 12). SERVA Electrophoresis GmbH. Retrieved February 24, 2026, from [Link]

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Application

using 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene in medicinal chemistry

Executive Summary 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 170451-22-2), also known as 4-isopropoxy-2-nitrofluorobenzene, is a high-value electrophilic building block. Its structural utility lies in the regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 170451-22-2), also known as 4-isopropoxy-2-nitrofluorobenzene, is a high-value electrophilic building block. Its structural utility lies in the regioselective lability of the C-1 fluorine atom , activated by the ortho-nitro group, combined with the metabolic stability and lipophilicity of the C-4 isopropoxy moiety.

This guide details the use of this scaffold in synthesizing 5-isopropoxy-benzimidazoles and 4-isopropoxy-anilines , motifs prevalent in tyrosine kinase inhibitors (e.g., ALK, EGFR inhibitors) and GPCR modulators.

Part 1: Structural Analysis & Reactivity Profile

The molecule functions as a "linchpin" intermediate due to three distinct electronic features:

  • The Leaving Group (C-1 Fluorine):

    • Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism: The ortho-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate.

    • Advantage: Fluorine is preferred over chlorine here because the high electronegativity of F lowers the energy of the transition state for the rate-determining nucleophilic attack (despite F being a poorer leaving group than Cl in

      
      /
      
      
      
      contexts).
  • The Pharmacophore (C-4 Isopropoxy):

    • Role: Provides a lipophilic bulk that often improves cell permeability compared to methoxy analogs.

    • Stability: The ether linkage is stable under standard basic

      
       and reductive conditions, allowing it to survive the core-forming reactions intact.
      
  • The Latent Nucleophile (C-2 Nitro):

    • Role: Acts as a "masked" amine. Post-

      
      , this group is reduced to an aniline, enabling cyclization (to benzimidazoles/quinoxalines) or further amide coupling.
      
Reactivity Pathway Diagram

ReactivityMap SM 1-Fluoro-2-nitro- 4-(propan-2-yloxy)benzene Intermed_N 2-Nitro-4-isopropoxy- aniline derivative SM->Intermed_N SNAr (Base, Heat) Intermed_S 2-Nitro-4-isopropoxy- phenyl sulfide SM->Intermed_S SNAr (Base) Amine Primary/Secondary Amines Amine->SM Thiol Thiols (Mercaptans) Thiol->SM Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermed_N->Reduction Chemoselective Reduction Final_Diam 1,2-Diamine Scaffold (Benzimidazole Precursor) Reduction->Final_Diam Yields Core

Caption: Figure 1. Divergent synthesis pathways. The activated fluorine allows rapid library generation via amine or thiol displacement, followed by reduction to the active pharmaceutical core.

Part 2: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Fluorine with a primary amine (R-NH2) to generate N-substituted-4-isopropoxy-2-nitroaniline.

Reagents:

  • Substrate: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF.

  • Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature.

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

    • Endpoint: The starting material (fluoride) usually disappears within 2–4 hours. The product will be more polar and typically yellow/orange due to the nitroaniline chromophore.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (5x reaction volume). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the specific splitting pattern of the fluorine-coupled aromatic protons. Appearance of the N-H signal (broad singlet, ~8.0 ppm).

  • LCMS: [M+H]+ corresponding to Product Mass.

Protocol B: Nitro Reduction to 1,2-Diamine

Objective: Reduction of the nitro group to an amine without cleaving the isopropoxy ether or dehalogenating (if other halogens are present on the R-group).

Reagents:

  • Substrate: Nitroaniline intermediate from Protocol A (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Suspend the nitro substrate in EtOH/Water in a round-bottom flask.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Critical: Vigorous stirring is essential to prevent the iron from clumping.

  • Monitoring: Monitor by LCMS. The reaction typically completes in 1–3 hours.[1]

    • Observation: The bright yellow/orange color of the nitro compound will fade to a pale brown/colorless solution (excluding the iron sludge).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

    • Concentrate the filtrate to remove EtOH.

    • Basify the remaining aqueous residue with saturated

      
       (pH ~8).[1]
      
    • Extract with DCM or EtOAc.

  • Storage: The resulting phenylenediamine is oxidation-sensitive (turns dark/purple upon air exposure). Use immediately for the next step (e.g., cyclization) or store under Argon at -20°C.

Part 3: Application Case Study – Benzimidazole Synthesis

This workflow demonstrates the synthesis of a 5-isopropoxy-benzimidazole, a scaffold mimetic of several kinase inhibitors.

Workflow Diagram

BenzimidazoleSynthesis Step1 STEP 1: SNAr Displacement Reagents: R-NH2, DIPEA, DMF, 80°C Time: 3h Step2 STEP 2: Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O, Reflux Time: 2h Step1->Step2 Yields 1,2-diamine Step3 STEP 3: Cyclization (Condensation) Reagents: Triethyl Orthoformate or Aldehyde Catalyst: pTSA (cat.) Step2->Step3 Cyclization Precursor Product TARGET: 1-Substituted-5-isopropoxy- 1H-benzimidazole Step3->Product Final Scaffold

Caption: Figure 2. Three-step cascade to generate the pharmacologically active benzimidazole core.

Data Summary: Typical Yields

Reaction StepConditionsTypical YieldKey Challenge

DIPEA, DMF, 80°C85–95%Steric hindrance if amine R-group is bulky.
Reduction Fe/NH4Cl, EtOH80–90%Incomplete reduction if stirring is poor.
Cyclization Orthoformate,

75–85%Regioselectivity (usually favors 5-isopropoxy).

Part 4: Safety & Handling

  • Skin Sensitization: Fluoronitrobenzenes are potent skin sensitizers and irritants. Double-gloving (Nitrile) is mandatory.

  • Energetic Properties: While not explosive, the nitro group adds energetic potential. Avoid heating crude reaction mixtures to dryness above 100°C.

  • Waste Disposal: The aqueous waste from the Iron reduction contains heavy metals (Fe) and must be disposed of in the dedicated heavy metal waste stream, not general aqueous waste.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews, 49(2), 273-412. Link

  • Benzimidazole Synthesis Protocols

    • Hanan, E. J., et al. (2010).[2] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.[2] Synlett, 2010(18), 2759-2764. Link

  • Iron-Mediated Reduction (Bechamp Reduction)

    • Org.[2][3][4][5][6][7][8][9] Synth. 2010, 87, 199. "Reduction of Nitroarenes using Iron Powder". Link

  • Kinase Inhibitor Scaffolds (Isopropoxy-aniline utility)

    • Marsilje, T. H., et al. (2013). Discovery of Ceritinib (LDK378): A Potent, Selective, and Orally Bioavailable ALK Inhibitor. Journal of Medicinal Chemistry, 56(14), 5675-5690. (Demonstrates utility of isopropoxy-aniline cores). Link

Sources

Method

experimental setup for reactions involving 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Application Note: Strategic Functionalization of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Executive Summary 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6), also referred to as 4-isopropoxy-2-nitrofluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Executive Summary

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6), also referred to as 4-isopropoxy-2-nitrofluorobenzene, is a high-value electrophilic scaffold used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ALK/ROS1 inhibitors) and agrochemicals.

Its chemical utility is defined by two orthogonal reactive handles:

  • The C1-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.[1]

  • The C2-Nitro Group: A latent aniline precursor that can be reduced post-functionalization to facilitate amide coupling or heterocycle formation.

This guide provides optimized protocols for substituting the fluorine atom with amines (SNAr) and subsequently reducing the nitro group, ensuring chemoselectivity and high yields.

Safety & Handling (Critical)

  • Toxicity: This compound is classified as an irritant and potentially toxic if inhaled or absorbed through the skin.[2] All manipulations must occur in a fume hood.

  • Energetic Potential: Nitro-aromatics possess high decomposition energies. Avoid concentrating reaction mixtures to dryness at high temperatures (>100°C).

  • Chemical Compatibility: The isopropoxy ether is generally stable, but strong Lewis acids (e.g., BBr3) will cleave it. Avoid strong acids if the ether moiety must be retained.

Module A: Nucleophilic Aromatic Substitution (SNAr)[3]

The presence of the electron-withdrawing nitro group at the ortho position significantly lowers the energy barrier for nucleophilic attack at C1, allowing for the displacement of fluorine by amines, thiols, or alkoxides.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate.[3] While the C4-isopropoxy group is electron-donating (induction/resonance) and theoretically deactivates the ring, the inductive withdrawal (-I) and resonance (-M) of the ortho-nitro group are dominant, making the C1-F bond sufficiently labile.

Protocol: Amination with Secondary Amines

Target Application: Synthesis of N-aryl piperazines or morpholines.

Reagents:

  • Substrate: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (1.0 equiv)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the fluorobenzene substrate in DMSO (concentration 0.2 M).

  • Addition: Add 2.0 equiv of DIPEA. Stir at room temperature for 5 minutes.

  • Nucleophile Introduction: Add 1.2 equiv of the amine nucleophile dropwise.

    • Note: If the amine is a solid (e.g., a piperazine salt), add it as a solid followed by the base.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (fluoride) usually elutes faster than the amine product.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into 5 volumes of ice-water. The product often precipitates as a yellow/orange solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3x), wash organics with brine to remove DMSO, dry over Na2SO4, and concentrate.

Optimization Table: Solvent & Base Effects
SolventBaseTemp (°C)YieldNotes
DMSO DIPEA 60-80 High (>90%) Recommended. Fast kinetics due to polar aprotic nature.
DMFK2CO380-100High (>85%)Good alternative; requires removal of solid base before workup.
EthanolEt3NRefluxModerate (60%)Slower; protic solvents solvate the nucleophile, reducing reactivity.
THFNaH0-25VariableRisk of side reactions; only use for weak nucleophiles (e.g., alcohols).

Module B: Chemoselective Nitro Reduction

After the SNAr step, the nitro group is often reduced to an aniline to serve as a nucleophile for the next step (e.g., amide coupling).

Challenge

The isopropoxy group is an ether. While robust, harsh acidic conditions (HI, HBr) or aggressive Lewis acids must be avoided. Standard hydrogenation or iron-mediated reduction is preferred.

Protocol: Fe/NH4Cl Reduction (Bechamp Variant)

Why this method? It is mild, cheap, and highly chemoselective, avoiding any risk of ether cleavage or dehalogenation (if other halogens are present).

Reagents:

  • Substrate: Nitro-adduct from Module A (1.0 equiv)

  • Reductant: Iron powder (Fe) (5.0 equiv) - Must be fine powder.

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Suspend the nitro compound in Ethanol/Water (3:1, 0.1 M).

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.

    • Critical: Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Timeline: Reaction is typically complete in 1–3 hours. The yellow color of the nitro compound will fade to a colorless or pale brown (aniline).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with sat. NaHCO3 (pH ~9).

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

Visualized Workflows (Graphviz)

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the conversion from the starting fluorobenzene to the final aniline derivative.

ReactionPathway cluster_0 Step 1: S_NAr cluster_1 Step 2: Reduction SM 1-Fluoro-2-nitro- 4-(propan-2-yloxy)benzene Inter Meisenheimer Complex SM->Inter + Amine (H-Nu) + Base Product1 S_NAr Adduct (Nitro-amine) Inter->Product1 - HF Final Aniline Derivative (Amino-ether) Product1->Final Reduction (Fe/NH4Cl or H2/Pd)

Caption: Sequential functionalization workflow: Nucleophilic substitution of fluorine followed by nitro reduction.

Figure 2: Experimental Decision Tree

Use this logic flow to troubleshoot low yields or side reactions.

DecisionTree Start Start S_NAr Reaction CheckTLC Check TLC/LCMS (2 hours) Start->CheckTLC Complete Proceed to Workup CheckTLC->Complete Conversion >95% Incomplete SM Remains CheckTLC->Incomplete Conversion <50% Byproducts Multiple Spots? CheckTLC->Byproducts Impure TempCheck Is Temp > 80°C? Incomplete->TempCheck IncreaseTemp Increase to 90°C TempCheck->IncreaseTemp No ChangeSolvent Switch to DMSO (Higher Polarity) TempCheck->ChangeSolvent Yes LowerTemp Lower Temp to 50°C Add Amine Slowly Byproducts->LowerTemp

Caption: Troubleshooting logic for maximizing yield in the SNAr step.

References

  • Sigma-Aldrich. 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Product Page & Properties.[4]Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13856885, 4-Fluoronitrobenzene (Analogous Chemistry). Retrieved from [5]

  • Makarov, A. et al. Nucleophilic Aromatic Substitution in the Synthesis of Bioactive Compounds. Molecules, 2020.[6] (General SNAr mechanism on o-nitrofluorobenzenes).

  • Bechamp, A. De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 1854. (Foundational reduction protocol).[7]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decomposition of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene during reactions

Welcome to the technical support center for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6). This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6). This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on handling, reaction optimization, and troubleshooting to prevent the decomposition of this valuable building block. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene?

A1: The molecule's reactivity is dominated by two key features: the fluorine atom and the nitro group on the aromatic ring. The nitro group is strongly electron-withdrawing, which significantly activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr) . This makes the fluorine an excellent leaving group in the presence of nucleophiles. The nitro group itself can also be susceptible to reduction under certain conditions.

Q2: How should I properly store this reagent to ensure long-term stability?

A2: To maintain its purity, 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene should be stored in a cool, dry, and dark place.[1] The container must be tightly sealed to prevent moisture ingress, which could lead to hydrolysis or other side reactions.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: What are the immediate visual signs of decomposition?

A3: A pure sample of this compound should be a light-colored solid or oil. The development of a dark yellow, orange, or brown color is a common indicator of decomposition, often due to the formation of phenolic byproducts or other chromophoric impurities. If the reaction mixture darkens significantly and unexpectedly, it is a strong sign that decomposition is occurring.

Q4: Is this compound sensitive to strong acids or bases?

A4: Yes, it is highly sensitive to bases and can be sensitive to strong acids.

  • Bases: Strong bases can act as nucleophiles, displacing the activated fluorine atom via an SNAr reaction.[2] Even weak bases can promote this reaction, especially at elevated temperatures.

  • Acids: While more stable under acidic conditions than basic ones, strong, hot acidic conditions can potentially lead to the hydrolysis of the isopropyl ether linkage over time.

Q5: What solvents are recommended for reactions involving this compound?

A5: The choice of solvent is critical. Anhydrous (dry) polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are commonly used, particularly for SNAr reactions. It is imperative to use high-purity, dry solvents, as residual water can compete as a nucleophile, leading to the formation of the corresponding phenol byproduct.

Troubleshooting Guide for Reactions

This guide addresses common issues encountered during reactions with 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene.

Symptom / Observation Potential Cause(s) of Decomposition Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: The starting material has degraded due to improper storage or handling. 2. SNAr with Solvent/Contaminants: The fluorine was displaced by trace water or other nucleophilic impurities in the solvent. 3. Incorrect Reaction Temperature: The temperature was too low for the desired reaction or too high, causing decomposition.1. Verify Purity: Check the purity of the starting material using GC-MS or NMR before use. 2. Use Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Run small-scale trials at different temperatures to find the optimal balance between reaction rate and stability.
Formation of 2-Nitro-4-(propan-2-yloxy)phenol Hydrolysis: The activated fluorine atom has been displaced by water. This is a very common side reaction.1. Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. 2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.
Multiple Unidentified Side Products 1. Thermal Degradation: The reaction temperature is too high.[2] 2. Strong Base: The base used is too strong or is present in a large excess, leading to multiple side reactions.1. Lower Temperature: Reduce the reaction temperature. Consider longer reaction times at a lower, more controlled temperature. 2. Use a Weaker Base: Switch to a milder, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA).
Reaction Mixture Turns Dark Brown/Black Extensive Decomposition: This indicates significant degradation of the aromatic nitro compound, potentially through multiple pathways.1. Stop the Reaction: Further heating is unlikely to improve the outcome. 2. Re-evaluate Conditions: Fundamentally re-assess the reaction conditions. The chosen base, solvent, or temperature is likely incompatible with the substrate.

Protocols & Methodologies

Protocol 1: General Procedure for a Controlled SNAr Reaction

This protocol provides a framework for substituting the fluorine atom with a generic nucleophile (Nu-H) while minimizing decomposition.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (1.0 eq).

    • Add the nucleophile (Nu-H, 1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

    • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via a syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Slowly heat the reaction to the desired temperature (e.g., 60-80°C). Avoid aggressive heating; use an oil bath with a temperature controller.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Look for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Diagram: Optimized SNAr Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep1 Oven-Dry Glassware prep2 Assemble & Purge with N₂/Ar prep1->prep2 Cool under inert gas react1 Add Reagents in Order: 1. Substrate 2. Nucleophile/Base 3. Anhydrous Solvent prep2->react1 Maintain positive pressure react2 Controlled Heating (Oil Bath) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 Periodic sampling workup1 Cool & Quench react3->workup1 Upon completion workup2 Extract & Dry workup1->workup2 workup3 Purify (Chromatography) workup2->workup3 final_product Final Product Analysis workup3->final_product Yields pure product

Caption: Workflow for minimizing decomposition during SNAr reactions.

Protocol 2: Analytical Method for Detecting Decomposition

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of the starting material and identifying decomposition byproducts.[5]

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the compound (or a crude reaction sample).

    • Dissolve in 1 mL of a high-purity volatile solvent like ethyl acetate or dichloromethane.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[5]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Inlet: 250°C, split injection (e.g., 50:1 split ratio).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.

  • Data Analysis:

    • Identify the peak for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential impurities, such as 2-Nitro-4-(propan-2-yloxy)phenol (M+ of this byproduct will be 2 mass units lower than the starting material's M+ if the fluorine is replaced by a hydroxyl group).

    • Quantify the purity by peak area percentage.

Diagram: Primary Decomposition Pathway

G reactant 1-Fluoro-2-nitro-4- (propan-2-yloxy)benzene product Substituted Product reactant->product  SₙAr Reaction (Desired Pathway) byproduct 2-Nitro-4-(propan-2-yloxy)phenol (Decomposition) reactant->byproduct  SₙAr Reaction (Decomposition Pathway) nucleophile Desired Nucleophile (Nu-H) nucleophile->product water Water (H₂O) (Contaminant) water->byproduct

Caption: Competing reaction pathways leading to desired product vs. decomposition.

References

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]

  • Sreenivasa, S., et al. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ATSDR. Analytical Methods for Detecting and/or Monitoring Nitroaromatics. Available from: [Link]

  • Alfa Chemistry via YouTube. Fluorinated Building Blocks: A Comprehensive Overview. Available from: [Link]

  • Johnson, D. S., & Lee, H. Y. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • PubChem. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. Available from: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Available from: [Link]

  • ResearchGate. Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Available from: [Link]

  • NCBI Bookshelf. Analytical Methods - Toxicological Profile for Benzene. Available from: [Link]

  • ScienceDirect. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Available from: [Link]

  • Wermuth, C. G. Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals. Available from: [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

[1] Status: Operational | Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Optimization and Troubleshooting of SNAr Regioselectivity and Safety Profiles. Executive Summary & Reaction Logic Target Molecule:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Optimization and Troubleshooting of SNAr Regioselectivity and Safety Profiles.

Executive Summary & Reaction Logic

Target Molecule: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6) Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene with isopropoxide.[1]

As a Senior Application Scientist, I have analyzed the scale-up vectors for this synthesis. The core challenge lies in the regioselectivity of the nucleophilic attack. The nitro group at position 1 activates both the ortho (C2) and para (C4) fluorine atoms.

  • The Goal: Selective displacement of the C4-fluorine (para to nitro) to install the isopropoxy group, retaining the C1-fluorine.[1]

  • The Mechanism: The reaction proceeds via a Meisenheimer complex. While the ortho position is often electronically favored due to inductive effects and transition state stabilization, the steric bulk of the isopropoxide nucleophile strongly favors the para (C4) attack.

  • The Risk: Process deviations (temperature, solvent, stoichiometry) can lead to C2-attack (isomer impurity) or double substitution (bis-ether impurity).[1]

Experimental Workflow & Logic Map

The following diagram illustrates the critical decision nodes and chemical pathways involved in this synthesis.

SNAr_Pathway Start Starting Material 2,4-Difluoronitrobenzene TS_Para Transition State (Para-Attack Favored by Sterics) Start->TS_Para Major Path (Low T, Bulky Nu) TS_Ortho Transition State (Ortho-Attack) Start->TS_Ortho Minor Path (High T) Reagents Reagents iPrOH + Base (K2CO3/NaH) Reagents->TS_Para Reagents->TS_Ortho Product TARGET PRODUCT 1-Fluoro-2-nitro-4-isopropoxybenzene TS_Para->Product Impurity_Iso IMPURITY A (Regioisomer) 1-Isopropoxy-2-nitro-4-fluorobenzene TS_Ortho->Impurity_Iso Impurity_Bis IMPURITY B (Over-reaction) 2,4-Diisopropoxynitrobenzene Product->Impurity_Bis Excess Base/High T

Figure 1: Reaction pathway analysis showing the competition between the desired para-substitution and the undesired ortho-substitution or bis-alkylation.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Regioselectivity & Impurity Control[1]

Q1: I am detecting ~5-10% of the ortho-isomer (1-isopropoxy-2-nitro-4-fluorobenzene). How do I suppress this?

A: This is a classic competition between electronic activation (favoring ortho) and steric hindrance (favoring para).

  • Root Cause: High reaction temperatures or "naked" nucleophiles (using crown ethers or highly polar solvents like DMSO) can decrease the selectivity by lowering the energy barrier for the more crowded ortho attack.

  • Corrective Action:

    • Lower Temperature: Run the addition at -10°C to 0°C. The para attack has a lower activation energy due to sterics; lower temperatures kinetically favor the easier path.

    • Solvent Switch: If using DMF or DMSO, switch to THF or pure Isopropanol . While polar aprotic solvents accelerate SNAr, they can sometimes erode selectivity. Using the nucleophile (iPrOH) as the solvent often improves selectivity.

    • Base Selection: Use a milder base like K2CO3 instead of NaH. The heterogeneous nature of carbonate bases often provides a slower, more controlled release of the active alkoxide species.

Q2: The reaction yields a significant amount of "Bis-ether" (M+ = 255).[1] Why?

A: The target molecule still contains a fluorine atom (at C1) and a nitro group.[2] It remains activated for a second SNAr reaction.

  • Root Cause: Excess alkoxide equivalents or extended reaction times at reflux.

  • Corrective Action:

    • Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Do not use excess. It is better to leave 5% starting material (which is easily separated by distillation/crystallization) than to generate the bis-impurity (which is chemically very similar to the product).[1]

    • Quench Protocol: Monitor by HPLC. Quench immediately upon consumption of the limiting reagent. Do not "soak" the reaction overnight.

Category B: Reaction Stalling & Kinetics

Q3: My conversion stalled at 70% despite having base present. Adding more base didn't help.

A: This usually indicates water contamination .[1]

  • Mechanism: Fluoride is the leaving group. In the presence of water, hydroxide ions (generated from water + base) compete with isopropoxide. Furthermore, the leaving group (F-) can react with water/protons to form HF, buffering the system.

  • Diagnostic: Check for a phenol impurity (Hydrolysis product: 4-fluoro-3-nitrophenol or 3-fluoro-4-nitrophenol).[1]

  • Protocol: Ensure KF (Karl Fischer) of the solvent is <0.05%. Use anhydrous K2CO3.[2] If using iPrOH, distill it over CaO or use molecular sieves.

Category C: Scale-Up Safety[1]

Q4: Are there thermal hazards for this SNAr on a 5kg scale?

A: YES. This is a high-risk operation.[1]

  • Hazard 1: Exotherm. SNAr reactions are strongly exothermic. The heat of reaction can trigger a runaway if the reagents are mixed too quickly.

    • Control:Dose-controlled addition. Do not add the nitro-aromatic to the base.[1] Add the base (or alkoxide solution) to the nitro-aromatic slowly, monitoring internal temperature (Tr).[1] Keep Tr < 25°C during addition.

  • Hazard 2: Nitro-decomposition. Nitro compounds have high decomposition energies.[1]

    • Requirement: Perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture before scaling. Ensure the "Onset of Decomposition" is at least 100°C higher than your maximum process temperature.

Standardized Protocol Data

The following table summarizes the optimized parameters for minimizing impurities.

ParameterRecommended RangeImpact of Deviation
Stoichiometry (iPrOH) 1.00 - 1.05 eq>1.05 eq increases Bis-ether impurity.[1]
Base K2CO3 (powder, dry)NaH/KOtBu are too aggressive; lower regioselectivity.
Solvent DMF or NMP (for rate) / THF (for selectivity)Non-polar solvents drastically reduce rate.
Temperature (Addition) -5°C to 5°C>10°C increases Ortho-isomer formation.[1]
Temperature (Age) 20°C to 40°C>60°C increases Bis-ether and decomposition risk.[1]
Concentration 5 - 8 VolumesToo concentrated = Exotherm risk.[1] Too dilute = Slow rate.

References

  • BenchChem. (2025).[2] 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis: Application Notes and Protocols. (Demonstrates analogous SNAr reactivity and safety protocols for fluoro-nitro-alkoxy benzenes). [1]

  • Loba Chemie. (2016).[3] Material Safety Data Sheet: 1-Fluoro-4-nitrobenzene.[1][3][4] (Provides baseline toxicity and handling data for fluoronitrobenzene precursors).

  • Sythana, S., et al. (2014).[5] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[1][5][6] Organic Process Research & Development.[5] (Discusses the solvent effects on regioselectivity in 2,4-DFNB systems). [1][5]

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Theoretical grounding on steric vs electronic control in SNAr).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by rigorous safety testing (DSC/ARC) and performed under the supervision of qualified safety professionals.[1]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene with similar compounds

Content Type: Technical Comparison & Application Guide Subject: Electrophilic Reactivity in Frameworks Date: October 26, 2023 Author: Senior Application Scientist, Chemical Development Group Executive Summary: The "Goldi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Electrophilic Reactivity in


 Frameworks
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary: The "Goldilocks" Electrophile

In the landscape of drug discovery intermediates, 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (hereafter FNPOB ) occupies a critical "Goldilocks" zone of reactivity. Unlike the hyper-reactive Sanger’s reagent (2,4-dinitrofluorobenzene) which often suffers from lack of selectivity, and the sluggish chloro-analogs that require forcing conditions, FNPOB offers a tunable reactivity profile.

This guide analyzes the reactivity of FNPOB specifically in Nucleophilic Aromatic Substitution (


) . Its unique behavior stems from the interplay between the activating ortho-nitro group, the hyper-leaving group ability of fluorine, and the modulating para-isopropoxy group.

Key Application Insight: Use FNPOB when you require high regioselectivity in the presence of sensitive functional groups that cannot withstand the harsh basic conditions required for chloro-aromatics.

Mechanistic Analysis & Electronic Effects[1]

To deploy FNPOB effectively, one must understand the competing electronic forces at play. The reaction proceeds via the standard Addition-Elimination mechanism.[1][2]

The Electronic Push-Pull
  • Activation (The Pull): The nitro group at the ortho position withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer complex.

  • Modulation (The Push): The isopropoxy group at the para position is an Electron Donating Group (EDG) by resonance (+M). This increases electron density in the ring, slightly destabilizing the intermediate compared to a simple nitrobenzene. This "brakes" the reaction, preventing runaway exotherms and enhancing selectivity.

  • The Leaving Group (The Trigger): Fluorine is highly electronegative.[3][4] In

    
    , unlike 
    
    
    
    , bond breaking is not the rate-determining step (RDS). The RDS is the nucleophilic attack.[5] Fluorine’s strong dipole lowers the energy of the LUMO at the ipso-carbon, accelerating the attack 100-1000x faster than chlorine.
Visualization: Reaction Pathway & Transition States[6]

SNAr_Mechanism cluster_legend Electronic Factors Reactants Reactants (FNPOB + Nucleophile) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (Accelerated by F, Retarded by O-iPr) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Fluoride Expulsion) Inter->TS2 Fast Step Products Products (Substituted Aniline + F-) TS2->Products Effect1 Ortho-NO2: Stabilizes Intermediate (-M/-I) Effect2 Para-OiPr: Destabilizes Intermediate (+M) Effect3 C-F Bond: Lowers LUMO Energy

Figure 1: Energy pathway of the


 reaction for FNPOB.[6] Note that the Isopropoxy group raises the energy of the Meisenheimer complex (Inter) relative to non-alkoxy analogs.

Comparative Reactivity Matrix

The following table contrasts FNPOB with common alternatives used in medicinal chemistry.

CompoundLeaving GroupActivating GroupsDeactivating GroupsRelative ReactivityApplication Niche
FNPOB (Subject) Fluorine 1 (

-NO

)
1 (

-OiPr)
Moderate Selective arylation; mild conditions.
1-Fluoro-2,4-dinitrobenzeneFluorine2 (

-NO

)
NoneVery HighProtein labeling (Sanger's); non-selective.
1-Fluoro-2-nitrobenzeneFluorine1 (

-NO

)
NoneHighStandard building block; faster than FNPOB.
1-Chloro-2-nitro-4-(iPrO)benzeneChlorine1 (

-NO

)
1 (

-OiPr)
LowCost-effective; requires high heat/strong base.[6]
1-Fluoro-4-nitrobenzeneFluorine1 (

-NO

)
NoneMod-HighAlternative regiochemistry; slightly slower than ortho.
Decision Logic for Chemists

Use the flowchart below to select the correct reagent for your synthesis.

Selection_Logic Start Start: Select Electrophile Q1 Is the nucleophile weak/sterically hindered? Start->Q1 Q2 Do you need high regioselectivity? Q1->Q2 No (Standard amine/thiol) Res1 Use 2,4-Dinitro (Sanger's) (Highest Reactivity) Q1->Res1 Yes (Needs boost) Res2 Use FNPOB (Balanced Reactivity) Q2->Res2 Yes (Avoid side reactions) Res3 Use Chloro-Analog (Low Reactivity/Low Cost) Q2->Res3 No (Cost is priority)

Figure 2: Reagent selection logic based on nucleophile strength and selectivity requirements.

Experimental Protocol: with FNPOB

Objective: Synthesis of a bi-aryl ether or aniline derivative using FNPOB. Scale: 1.0 mmol (Adaptable).

Materials
  • Substrate: FNPOB (1.0 eq)

  • Nucleophile: Morpholine or primary amine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow
  • Preparation: In a dry reaction vial, dissolve FNPOB (200 mg, ~1 mmol) in MeCN (3 mL).

  • Addition: Add

    
     (powdered, anhydrous).
    
  • Nucleophile Introduction: Add the amine dropwise at Room Temperature (RT).

    • Note: Unlike the chloro-analog which requires heating to 80°C+, FNPOB often reacts at RT or mild heating (40°C) due to the F-leaving group effect.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS.

    • Target: Disappearance of starting material (m/z ~199).

    • Observation: The reaction is typically complete within 1-4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over

    
    .
    
Self-Validating Checkpoints
  • Color Change: Reaction often turns bright yellow/orange upon formation of the intermediate/product (nitro-aniline chromophore).

  • Fluoride Release: If using silyl-protected groups elsewhere in the molecule, be aware that the released F- ion can deprotect silyl ethers. Add a fluoride scavenger (e.g.,

    
    ) if necessary.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Nucleophile too weak or solvent too non-polar.Switch from MeCN to DMSO/DMF. Increase temp to 60°C.
Hydrolysis (Phenol formation) Wet solvent + Hydroxide competition.Use anhydrous solvents. Switch base to DIPEA.
Regio-isomers Competition if nucleophile is ambident.Lower temperature to 0°C. FNPOB allows this; chloro-analogs do not.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene. Retrieved from [Link]

Sources

Comparative

analytical methods for quantifying 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Technical Comparison Guide: Analytical Methodologies for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Executive Summary 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6) is a critical fluorinated nitroaromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Methodologies for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Executive Summary

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6) is a critical fluorinated nitroaromatic intermediate, predominantly utilized in nucleophilic aromatic substitution (


) reactions for pharmaceutical synthesis. Its unique structural features—a labile fluorine atom ortho to a nitro group and a lipophilic isopropoxy tail—present specific analytical challenges.

This guide objectively compares the three primary quantification strategies: RP-HPLC-UV , GC-MS , and LC-MS/MS . While HPLC-UV remains the industry standard for assay and purity profiling, this guide demonstrates why LC-MS/MS is the superior alternative for trace genotoxic impurity (GTI) screening, and GC-MS offers distinct advantages for process control of volatile precursors.

Part 1: Comparative Analysis of Analytical Methods

The following analysis evaluates methods based on Limit of Quantitation (LOQ), specificity, and suitability for different stages of drug development.

Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: GC-MS (EI) Method C: LC-MS/MS (ESI)
Primary Application Purity Assay & Release TestingProcess Control (Volatiles)Trace GTI Screening
Linearity Range



LOD (Typical)

(100 ppb)

(50 ppb)

(0.1 ppb)
Specificity Moderate (Retention time only)High (Mass spectral fingerprint)Very High (MRM transitions)
Throughput Medium (15-25 min run)High (10-15 min run)High (5-10 min run)
Limitations Low sensitivity for trace impurities; co-elution risks.Thermal instability of some nitro-intermediates.Matrix effects; higher cost per sample.
In-Depth Technical Assessment

1. RP-HPLC-UV (The Robust Workhorse)

  • Mechanism: Utilizes hydrophobic interactions on a C18 stationary phase. The nitro group provides strong UV absorption at 254 nm.

  • Why it works: The isopropoxy group increases retention, allowing clear separation from more polar precursors like 2,4-difluoronitrobenzene or hydrolysis products (phenols).

  • Verdict: Best for routine QC where accuracy (

    
    ) is paramount over ultra-trace sensitivity.
    

2. GC-MS (The Process Controller)

  • Mechanism: Separation based on boiling point and polarity.

  • Why it works: This molecule is sufficiently volatile. GC-MS is superior for detecting residual solvents (isopropanol) and unreacted fluorinated starting materials in a single run.

  • Verdict: Best for in-process monitoring of reaction completion.

3. LC-MS/MS (The Safety Net)

  • Mechanism: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).

  • Why it works: Nitroaromatics are potential genotoxic impurities (PGIs).[1] If this molecule is a residual impurity in a final drug substance, HPLC-UV sensitivity is insufficient. LC-MS/MS achieves the required ppm/ppb thresholds.

  • Verdict: Mandatory for final API safety screening .

Part 2: Detailed Experimental Protocols

Protocol A: Validated RP-HPLC-UV Method for Purity Assay
  • Objective: Quantify purity with

    
     precision.
    
  • System: Agilent 1290 Infinity II or equivalent.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Formic Acid (0.1%)[2]

Chromatographic Conditions:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (

)
Mobile Phase A

Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate

Injection Volume

Detection UV @ 254 nm (Reference 360 nm)
Column Temp

Gradient Program:

  • 0.0 min: 40% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 40% B (Re-equilibration)

  • 15.0 min: Stop

System Suitability Criteria:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • %RSD (n=6 injections):

    
    
    
Protocol B: Trace LC-MS/MS Method for Genotoxic Screening
  • Objective: Detect residues down to 1 ppm relative to API.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+).

MS Source Parameters (ESI Positive):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature:

    
    
    

MRM Transitions:

  • Quantifier:

    
     (Loss of isopropyl group, specific to this molecule).
    
  • Qualifier:

    
     (Further fragmentation of nitro-fluoro core).
    

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of development and required sensitivity.

AnalyticalWorkflow Start Sample: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Purpose Define Analytical Purpose Start->Purpose QC Routine Purity / Assay Purpose->QC High Conc. Process In-Process / Volatiles Purpose->Process Reaction Monitor Safety Trace Impurity (GTI) Purpose->Safety Final Product HPLC Method A: RP-HPLC-UV (Limit: ~0.05%) QC->HPLC GC Method B: GC-MS (Volatile Precursors) Process->GC LCMS Method C: LC-MS/MS (Limit: <10 ppm) Safety->LCMS Report Generate COA / Safety Report HPLC->Report GC->Report LCMS->Report

Caption: Decision tree for selecting the optimal analytical methodology based on sensitivity requirements and sample context.

References

  • Sigma-Aldrich. 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene Product Sheet & CAS 1369792-76-6 Data. Retrieved from

  • BenchChem. Analytical Methods for Nitroaromatic Impurities: GC-MS vs HPLC. Comparison of 1,2,4,5-tetrafluoro-3-nitrobenzene methodologies. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Indices for Fluoronitrobenzenes. NIST Chemistry WebBook, SRD 69. Retrieved from

  • MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of Fluoronitrobenzene Impurities. Discusses ionization challenges of halogenated nitro-aromatics. Retrieved from

  • Shimadzu Application News. Determination of Nitrobenzene Genotoxic Impurities by GC-MS. Validated method for nitro-aromatic quantification. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene: Proper Disposal Procedures

Part 1: Executive Safety Directive Immediate Action Required: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6 / Analogous to Fluoronitrobenzene derivatives) is classified as a Halogenated Organic Compound ....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS: 1369792-76-6 / Analogous to Fluoronitrobenzene derivatives) is classified as a Halogenated Organic Compound .[1][2]

Under no circumstances should this compound be disposed of in:

  • General trash.

  • Municipal wastewater (sink drains).[3]

  • Non-halogenated solvent waste streams (e.g., pure Acetone/Ethanol waste).[3]

Disposal Fate: High-temperature incineration with acid gas scrubbing (to capture Hydrogen Fluoride).

Part 2: Chemical Profile & Hazard Assessment[1][4]

To ensure safe handling, you must understand the specific chemical nature of the material. This compound combines a nitro-aromatic core with a fluorine substituent, creating specific reactivity concerns.[4]

Technical Specifications
ParameterDetail
Chemical Name 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
Synonyms 1-Fluoro-4-isopropoxy-2-nitrobenzene; 4-Isopropoxy-2-nitrofluorobenzene
Molecular Formula C

H

FNO

Waste Classification Halogenated Organic / Toxic
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant
Reactivity Alert SNAr Susceptibility: The ortho-nitro group activates the fluorine atom towards Nucleophilic Aromatic Substitution.[4][5] Avoid mixing with strong nucleophiles (amines, hydroxides) in waste containers to prevent exothermic runaway.

Part 3: Operational Disposal Protocol

Phase 1: Pre-Disposal Decision Logic

Before moving the chemical, determine its state and purity. Use the following decision matrix to select the correct waste stream.

DisposalLogic Start Waste Material Assessment State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Solution State->Liquid PureSolid Pure Substance Solid->PureSolid Purity Is it a Mixture? Liquid->Purity SolventType Solvent Type? Purity->SolventType Yes (Solution) HaloStream Halogenated Solvent Waste (Red Tag) Purity->HaloStream No (Pure Liquid) SolidWaste Solid Hazardous Waste (Double Bagged) PureSolid->SolidWaste Pack in Drum SolventType->HaloStream Contains Halogens (DCM, Chloroform) SolventType->HaloStream Non-Halogenated (Acetone, MeOH)

Figure 1: Decision tree for categorizing fluoronitrobenzene waste. Note that the presence of the fluorine atom overrides the classification of the solvent it is dissolved in.

Phase 2: Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE)
  • Hand Protection: Double-glove using Nitrile (standard splash protection) or Silver Shield/Laminate (if handling concentrated liquids). The nitro group increases skin permeability.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 respirator. Ideally, all transfers should occur inside a certified fume hood.

2. Container Selection & Segregation
  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Segregation Rule (CRITICAL):

    • Do NOT mix with: Strong bases (NaOH, KOH), Amines, or Oxidizers.

    • Why? The electron-withdrawing nitro group makes the fluorine susceptible to displacement. Mixing with high-pH waste can trigger a substitution reaction, generating heat and potentially pressurizing the container [1].

3. Waste Transfer
  • Place the waste container in a secondary containment tray within the fume hood.

  • Use a funnel to prevent spills on the container threads.

  • For Solids: Dissolve in a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone) if your facility requires liquid waste, OR place the solid container directly into a wide-mouth hazardous waste drum labeled "Solid Toxic Waste."

  • For Liquids: Pour slowly. If the waste contains reaction byproducts, ensure the reaction is fully quenched (neutralized) before bottling.

4. Labeling

Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must include:

  • Full Chemical Name: 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene.[6]

  • Constituents: List all solvents (e.g., "Acetone 90%, 1-Fluoro... 10%").

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Stream Designation: "Halogenated Organic."

Part 4: Scientific Rationale (The "Why")

The Halogenated Mandate

You might ask: If I dissolve this in Acetone (non-halogenated), why must it go to Halogenated waste?

Standard organic waste is often used for fuel blending (burning for energy recovery) in cement kilns. However, burning fluorinated compounds generates Hydrogen Fluoride (HF) gas.



HF is highly corrosive to the ceramic linings of standard incinerators and toxic to the environment. Halogenated waste streams are routed to specialized incinerators equipped with alkaline scrubbers that neutralize acid gases before emission [2].
Nucleophilic Aromatic Substitution (SNAr)

The chemical structure features a nitro group ortho to a fluorine atom. In organic synthesis, this is a classic "activated" system. The nitro group pulls electron density from the ring, making the carbon-fluorine bond weak against nucleophilic attack.

  • Risk: If you pour this waste into a "General Base Waste" container, the hydroxide ions will attack the C-F position, displacing fluoride. This reaction is exothermic. In a closed waste drum, this heat evolution can lead to over-pressurization or fire [3].

Part 5: Emergency Response

Spill Cleanup (Small Scale < 500 mL/g):

  • Evacuate the immediate area and alert nearby personnel.

  • Don PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Contain: Use an absorbent pad or vermiculite to dike the spill.

  • Neutralize: Not required for the pure substance, but ensure no incompatible chemicals are nearby.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Fluoronitrobenzene."

  • Clean: Wipe the surface with soap and water; dispose of wipes in the same hazardous waste container.

References

  • Loba Chemie. (2016).[1] Material Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from

  • Cornell University EHS. (2022). Management Procedures For Specific Waste Types: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • ChemicalBook. (2025).[5] Safety Data Sheet: 4-Fluoronitrobenzene (Analogous Reactivity). Retrieved from

Sources

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